molecular formula C19H16N2O3 B4913548 2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione

2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione

Cat. No.: B4913548
M. Wt: 320.3 g/mol
InChI Key: CHZUVBAZZGLWEA-UHFFFAOYSA-N
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Description

2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione is a synthetic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a pyrazole ring fused with an indene-1,3-dione moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with indene-1,3-dione under acidic conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione involves its interaction with specific molecular targets. For instance, its anticoagulant activity is mediated through the inhibition of vitamin K-mediated gamma-carboxylation of precursor proteins, preventing the formation of active procoagulation factors . This mechanism is similar to that of anisindione, highlighting its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione stands out due to its unique combination of a pyrazole ring and an indene-1,3-dione moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-12-8-6-11(7-9-12)15-10-16(21-20-15)17-18(22)13-4-2-3-5-14(13)19(17)23/h2-9,15,17,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZUVBAZZGLWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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